molecular formula C13H10ClN3O2 B588113 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 CAS No. 1794937-18-0

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3

Cat. No.: B588113
CAS No.: 1794937-18-0
M. Wt: 278.71
InChI Key: BVUJISIVAHYNLI-FIBGUPNXSA-N
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Description

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 is an organic compound with the molecular formula C13H10ClN3O2. It is a derivative of benzonitrile and pyrimidine, characterized by the presence of a chloro group and a methyl group on the pyrimidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including alogliptin, a medication used to treat type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-3-methyluracil and 2-(chloromethyl)benzonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 6-chloro-3-methyluracil is reacted with 2-(chloromethyl)benzonitrile in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.

    Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: An intermediate in the synthesis of pharmaceuticals like alogliptin, which is used to manage type 2 diabetes.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of compounds derived from 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 involves:

    Molecular Targets: These compounds often target enzymes such as dipeptidyl peptidase-4 (DPP-4) in the case of alogliptin.

    Pathways Involved: Inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood glucose levels by enhancing insulin secretion and suppressing glucagon release.

Comparison with Similar Compounds

Similar Compounds

    Alogliptin: A direct derivative used in diabetes treatment.

    Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.

    Vildagliptin: Also a DPP-4 inhibitor, used for managing type 2 diabetes.

Uniqueness

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3 is unique due to its specific structural features, such as the chloro and methyl groups on the pyrimidine ring, which confer distinct chemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

2-[[6-chloro-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJISIVAHYNLI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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